molecular formula C9H11BrN2OS B5001378 2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide

2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide

Cat. No.: B5001378
M. Wt: 275.17 g/mol
InChI Key: MZIBKYXKJVZISK-UHFFFAOYSA-N
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Description

2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide typically involves the formation of the benzimidazole core followed by the introduction of the ethylsulfanyl and hydroxyl groups. One common method includes the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, while the hydroxyl group can be added through hydroxylation reactions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs high-yielding, scalable processes. These methods may include the use of microwave-assisted synthesis, which offers rapid reaction times and high efficiency. Catalysts such as zinc chloride or nickel complexes are often used to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The ethylsulfanyl and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-benzimidazol-5-ol hydrobromide
  • 2-(2,2,2-trifluoroethyl) benzimidazole derivatives
  • Bis(benzimidazole) complexes

Uniqueness

2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

IUPAC Name

2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.BrH/c1-2-13-9-10-7-4-3-6(12)5-8(7)11-9;/h3-5,12H,2H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIBKYXKJVZISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1)C=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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